

FDA Rationale for the Complete Response Letter

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Compound Focus: Encequidar

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The FDA's CRL outlined specific concerns regarding the safety and efficacy data from the pivotal Phase 3 clinical trial (KX-ORAX-001, NCT02594371) that supported the NDA [1] [2].

- **Safety Concerns:** The FDA noted a concerning safety profile, particularly the risk of **febrile neutropenia** and other neutropenia-related sequelae. The agency recommended implementing risk-mitigation strategies, such as dose optimization or excluding patients at high risk for toxicity, to improve the safety profile [1] [2].
- **Efficacy Data Issues:** The FDA raised concerns about the primary endpoint of **Objective Response Rate (ORR) at 19 weeks** as assessed by Blinded Independent Central Review (BICR). The agency stated that the BICR reconciliation and re-read process may have introduced unmeasured bias and influence on the results [1] [3].
- **Recommended Path Forward:** The FDA recommended that Athenex conduct a **new, well-controlled clinical trial** in a patient population representative of the U.S. to address these deficiencies [1] [3].

Detailed Analysis of Phase 3 Clinical Trial Data

The NDA was supported by data from the global, randomized, Phase 3 KX-ORAX-001 trial. The following tables summarize the key efficacy and safety outcomes from this study.

Efficacy Outcomes (mITT Population) [1] [2]:

Efficacy Parameter	Oral Paclitaxel + Encequidar	IV Paclitaxel	P-value / Hazard Ratio (HR)
Confirmed Overall Response Rate (ORR)	40.4%	25.6%	P = 0.005
Median Progression-Free Survival (PFS)	8.4 months	7.4 months	HR 0.739; P = 0.023
Median Overall Survival (OS)	23.3 months	16.3 months	HR 0.735; P = 0.026

Select Safety Outcomes (Treated Population) [1] [2] [4]:

Adverse Event (Any Grade)	Oral Paclitaxel + Encequidar	IV Paclitaxel
Neutropenia	38.3%	33.3%
Diarrhea	24.2%	8.1%
Nausea	23.1%	5.2%
Vomiting	17.0%	4.4%
Neuropathy	7.6%	31.1%
Alopecia	28.8%	48.1%

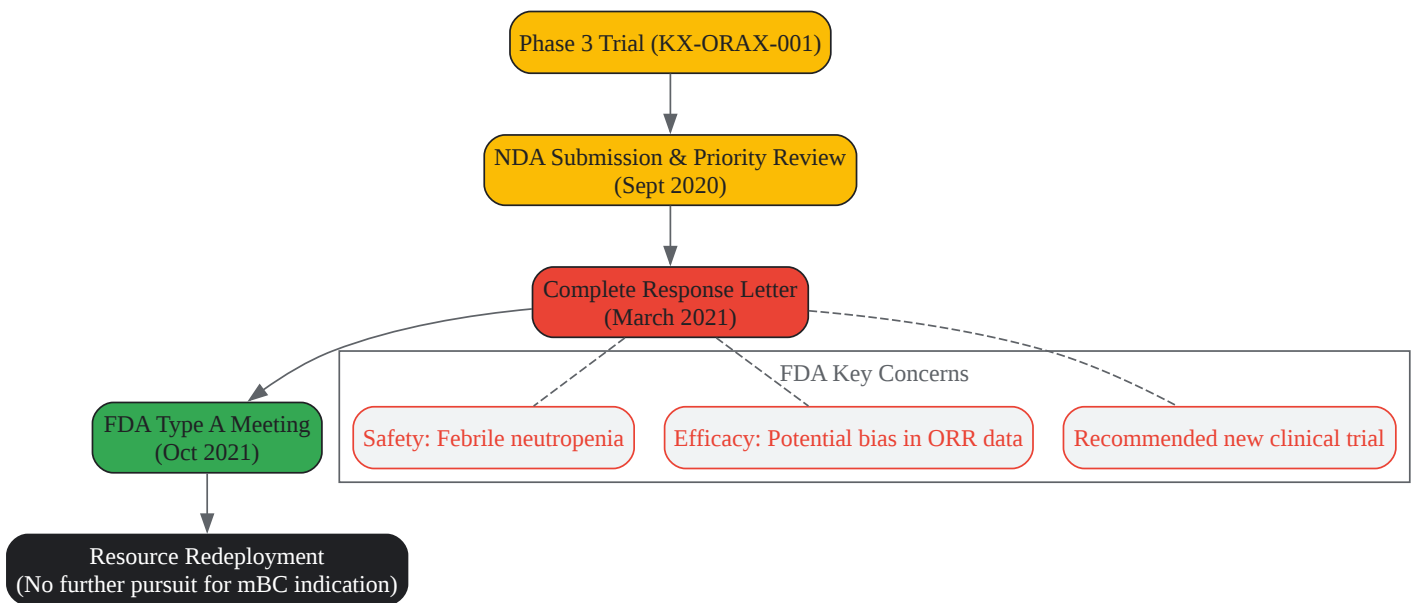
Experimental Protocol & Mechanism of Action

The oral paclitaxel and **encequidar** combination is based on the **Orascovery platform technology**.

- Mechanism of Encequidar:** **Encequidar** is a small molecule that acts as a potent and highly specific **P-glycoprotein (P-gp) pump inhibitor** [5] [6]. P-gp is an efflux transporter highly expressed in the intestinal epithelium, which actively pumps many drugs, including paclitaxel, back into the gut lumen, preventing their oral absorption. By locally inhibiting this pump, **encequidar** allows paclitaxel to be absorbed through the gut lining into the bloodstream [6].

- Key Methodological Details:** In the Phase 3 trial (KX-ORAX-001), patients were randomized 2:1 to receive either:
 - Oral Paclitaxel + Encequidar:** 205 mg/m² of oral paclitaxel co-administered with 15 mg of **encequidar**, three times per week on consecutive days (e.g., Monday, Tuesday, Wednesday) in weekly cycles [1] [2].
 - IV Paclitaxel Control:** 175 mg/m² via 3-hour infusion every three weeks [1] [2]. Treatment continued until disease progression or unacceptable toxicity. The primary endpoint was radiologically confirmed ORR assessed by Blinded Independent Central Review (BICR) per RECIST v1.1 criteria [1].

The following diagram illustrates the developmental pathway and key decision points for oral paclitaxel and **encequidar**:



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Interpretation and Future Directions

Despite demonstrating a higher response rate and improved overall survival compared to IV paclitaxel in a Phase 3 trial, the oral paclitaxel and **encequidar** combination failed to gain FDA approval primarily due to an unfavorable risk-benefit profile. The increased efficacy was offset by significant safety concerns, particularly regarding severe neutropenia and gastrointestinal toxicity [1] [2].

While the program for metastatic breast cancer is no longer being actively pursued, the Orascovery platform technology behind this combination continues to be investigated for other intravenous chemotherapies [3].

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